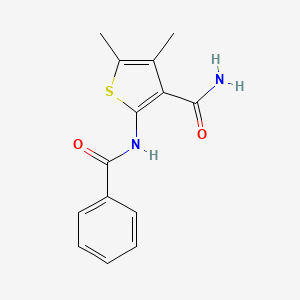

2-Benzamido-4,5-dimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-8-9(2)19-14(11(8)12(15)17)16-13(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXDLTKPEXDEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4,5-dimethylthiophene-3-carboxamide typically involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with benzamide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Benzamido-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Benzamido-4,5-dimethylthiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido and carboxamide groups may facilitate binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a)

- Structure: Replaces benzamido with a cyanoacetamido (-NHCOCH₂CN) group.

- Activity: Exhibits superior antioxidant activity (56.9% nitric oxide scavenging at 100 μM) due to the polar cyano group enhancing electron-withdrawing effects .

- Rationale : The nitrile group increases polarity, improving radical scavenging efficiency compared to benzamido derivatives.

2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide (KODXEH)

- Structure: Amino group at position 2 modified with a 2-methoxyphenylcarboxamide.

- Used in crystallography studies to analyze π-π stacking and hydrogen-bonding networks .

Thieno[2,3-d]pyrimidine Derivatives

- Structure: Synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide via iodine-catalyzed cyclization with aldehydes.

- Activity: Antimicrobial properties comparable to streptomycin, attributed to the planar thienopyrimidine core enhancing DNA intercalation .

Modifications to the Benzamido Group

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (TCS)

- Structure : Tetrahydrobenzo[b]thiophene ring with 3,4-dimethoxybenzamido.

- Activity : Potent Flt-3 kinase inhibitor (IC₅₀ < 100 nM) due to methoxy groups enhancing binding affinity to kinase pockets .

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide (CAS 896290-77-0)

Structural Analogues with Extended Rings

Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Structure : Tetrahydrobenzo[b]thiophene ring with ethyl ester at position 3.

- Crystallography: Exhibits a non-planar thiophene ring due to tetrahydro substitution, reducing π-π interactions but favoring hydrophobic packing .

Antioxidant Activity

Key Insight: Polar substituents (e.g., cyano) enhance antioxidant activity by stabilizing radical intermediates.

Kinase Inhibition

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| TCS (3,4-dimethoxybenzamido) | Flt-3 | <100 | |

| 2-Benzamido-4,5-dimethylthiophene-3-carboxamide | Not reported | – | – |

Key Insight : Methoxy groups on benzamido enhance kinase binding via hydrophobic and hydrogen-bonding interactions.

Antimicrobial Activity

| Compound | Microbial Target | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | E. coli, S. aureus | 12.5–25 | |

| 2-Benzamido-4,5-dimethylthiophene-3-carboxamide | Not reported | – | – |

Key Insight : Planar heterocyclic cores improve antimicrobial activity through intercalation or enzyme inhibition.

Biological Activity

2-Benzamido-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis and Preparation

The synthesis of 2-benzamido-4,5-dimethylthiophene-3-carboxamide typically involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with benzamide. This reaction is usually facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride to promote the formation of the amide bond.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4,5-Dimethylthiophene-3-carboxylic acid + Benzamide | Dehydrating agent (e.g., phosphorus oxychloride) |

| 2 | Heating under reflux | Controlled temperature |

Biological Activity

Research indicates that 2-benzamido-4,5-dimethylthiophene-3-carboxamide exhibits various biological activities, including:

Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have reported significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 2 to 5 µg/ml .

Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression .

Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the functional groups in the compound facilitate binding to biological targets, leading to modulation of various biochemical pathways. This interaction may inhibit cell proliferation or induce apoptosis in cancer cells.

Comparative Studies

When compared to similar thiophene derivatives, 2-benzamido-4,5-dimethylthiophene-3-carboxamide demonstrates unique biological profiles due to its specific substitution pattern. For example:

| Compound | Biological Activity | MIC (µg/ml) |

|---|---|---|

| 2-Benzamido-4,5-dimethylthiophene-3-carboxamide | Antibacterial | 2 - 5 |

| 2-Benzamido-N-(4-hydroxyphenyl)-4,5-dimethylthiophene-3-carboxamide | Anticancer | Not specified |

| 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide | Antimicrobial | Not specified |

Case Studies

- Antibacterial Efficacy : A study conducted on various synthesized thiophene derivatives indicated that 2-benzamido-4,5-dimethylthiophene-3-carboxamide exhibited superior antibacterial activity compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Screening : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines more effectively than structurally similar compounds. The research suggested that the presence of the benzamido group might enhance its binding affinity to cancer-related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.